molecular formula C9H6ClF7N2O B15130417 1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-methyl-1H-pyrazole

1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-methyl-1H-pyrazole

Cat. No.: B15130417
M. Wt: 326.60 g/mol
InChI Key: QNBDMAORUMLVFI-UHFFFAOYSA-N
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Description

1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the heptafluoropropyl group imparts distinct chemical properties, making it a compound of interest for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the heptafluoropropyl group: This step involves the use of a heptafluoropropylating agent, such as heptafluoropropyl iodide, in the presence of a suitable base.

    Chlorination and acetylation: The final steps involve the chlorination of the pyrazole ring and subsequent acetylation to yield the target compound.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrazole carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-methyl-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and inflammatory conditions.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the heptafluoropropyl group can enhance its binding affinity and selectivity towards specific targets, contributing to its biological activity.

Comparison with Similar Compounds

1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-methyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-Acetyl-4-chloro-5-(heptafluoropropyl)-3-phenyl-1H-pyrazole: This compound has a phenyl group instead of a methyl group, which can significantly alter its chemical and biological properties.

    1-Acetyl-4-chloro-5-(trifluoromethyl)-3-methyl-1H-pyrazole: The trifluoromethyl group is smaller than the heptafluoropropyl group, leading to differences in steric and electronic effects.

    1-Acetyl-4-chloro-5-(pentafluoroethyl)-3-methyl-1H-pyrazole: The pentafluoroethyl group provides a balance between size and fluorine content, offering unique properties compared to the heptafluoropropyl derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C9H6ClF7N2O

Molecular Weight

326.60 g/mol

IUPAC Name

1-[4-chloro-5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-methylpyrazol-1-yl]ethanone

InChI

InChI=1S/C9H6ClF7N2O/c1-3-5(10)6(19(18-3)4(2)20)7(11,12)8(13,14)9(15,16)17/h1-2H3

InChI Key

QNBDMAORUMLVFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Cl)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C

Origin of Product

United States

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